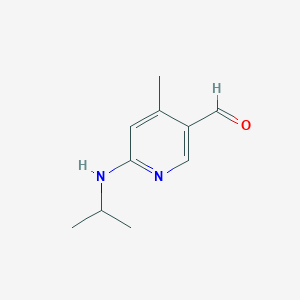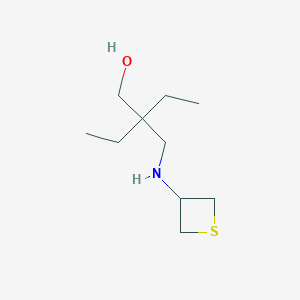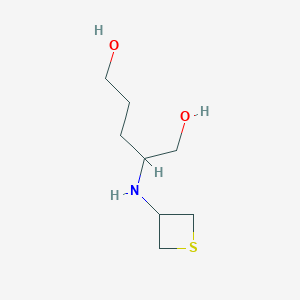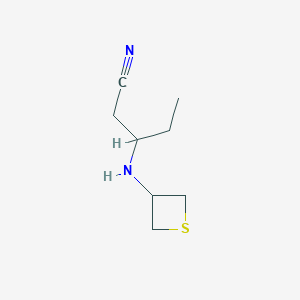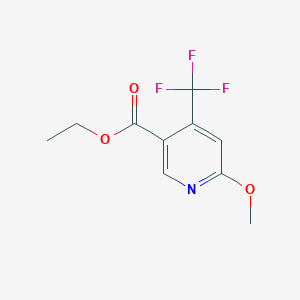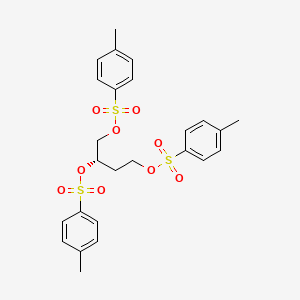
(S)-1,2,4-Tritosyl butanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is a chiral organic compound that features a butane backbone substituted with three 4-methylbenzenesulfonate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) typically involves the reaction of (S)-butane-1,2,4-triol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-Butane-1,2,4-triol+3(4-methylbenzenesulfonyl chloride)→(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate)+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate groups. These reactions can be used to introduce various nucleophiles into the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: The major products of these reactions are the corresponding substituted butane derivatives, where the sulfonate groups are replaced by the nucleophiles.
科学的研究の応用
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
類似化合物との比較
- (S)-Butane-1,2,4-triyl tris(4-chlorobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-nitrobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-methoxybenzenesulfonate)
Uniqueness: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate groups, which provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications where these properties are advantageous.
特性
分子式 |
C25H28O9S3 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
[(3S)-3,4-bis-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H28O9S3/c1-19-4-10-23(11-5-19)35(26,27)32-17-16-22(34-37(30,31)25-14-8-21(3)9-15-25)18-33-36(28,29)24-12-6-20(2)7-13-24/h4-15,22H,16-18H2,1-3H3/t22-/m0/s1 |
InChIキー |
FUYYDQSFFYSDLU-QFIPXVFZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


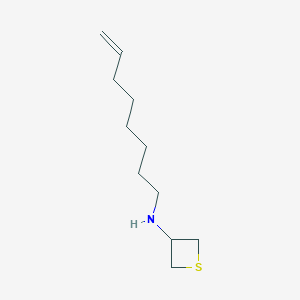


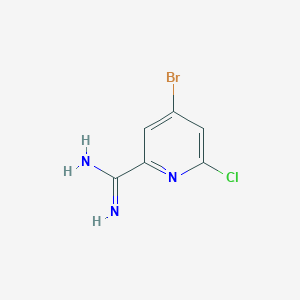
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)

